molecular formula C22H19BrClN3OS B11536470 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311315-60-3

2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11536470
CAS No.: 311315-60-3
M. Wt: 488.8 g/mol
InChI Key: FEJAJPLTUWAPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hexahydroquinoline derivative featuring a brominated thiophene moiety at position 4, a 4-chlorophenyl group at position 1, and a cyano group at position 2. Its structural complexity arises from the fused bicyclic system (hexahydroquinoline core) and diverse substituents, which influence its electronic, steric, and physicochemical properties.

Properties

CAS No.

311315-60-3

Molecular Formula

C22H19BrClN3OS

Molecular Weight

488.8 g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H19BrClN3OS/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(23)29-17)14(11-25)21(26)27(15)13-5-3-12(24)4-6-13/h3-8,19H,9-10,26H2,1-2H3

InChI Key

FEJAJPLTUWAPDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C

Origin of Product

United States

Biological Activity

2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound recognized for its potential biological activities. This compound belongs to the hexahydroquinoline family and features a unique structure that includes a bromothiophene moiety and a chlorophenyl group.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrClN3OSC_{22}H_{19}BrClN_3OS, with a molecular weight of approximately 472.4 g/mol. The presence of various functional groups significantly influences its chemical behavior and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of hexahydroquinoline compounds possess antimicrobial properties. The specific interactions of this compound with microbial targets are under investigation.
  • Anticancer Potential : There is emerging evidence suggesting that the compound may have anticancer properties. Its structural components could interfere with cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, which may be relevant for therapeutic applications in inflammatory diseases.

The biological activity of 2-amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is likely mediated through interactions with specific biological targets such as enzymes and receptors. Interaction studies are crucial for understanding these mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease pathways.
  • Receptor Modulation : It may also bind to various receptors, potentially altering signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
2-AminoquinolineLacks thiophene moietyKnown for distinct anti-inflammatory properties
7-DimethylaminocoumarinContains coumarin coreExhibits strong fluorescence properties
1-AminoisoquinolineSimilar core structureNotable for its neuroprotective effects

The combination of functional groups in 2-amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline distinguishes it from these analogs and contributes to its specific biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of polycyclic quinoline derivatives. Below is a systematic comparison with structurally related analogs, focusing on substituent variations and their implications:

Table 1: Key Structural Differences and Substituent Effects

Compound Name / ID Position 1 Substituent Position 4 Substituent Position 3 Group Notable Features
Target Compound 4-Chlorophenyl 5-Bromo-thiophen-2-yl Carbonitrile Bromine enhances molecular polarizability; chlorine improves lipophilicity.
2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-hexahydroquinoline-3-carbonitrile 3-Trifluoromethylphenyl 1,3-Benzodioxole Carbonitrile Trifluoromethyl group increases electron-withdrawing capacity and metabolic stability.
2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-hexahydroquinoline-3-carbonitrile 4-Bromophenyl 5-Methyl-2-(methylthio)thiophen-3-yl Carbonitrile Methylthio group introduces steric bulk; bromine at phenyl enhances halogen bonding.
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxamide 3-Fluorophenyl 1,3-Benzodioxole Carboxamide Fluorine improves bioavailability; carboxamide enhances hydrogen-bonding potential.

Key Observations:

  • Chlorophenyl vs.
  • Hydrogen-Bonding Capacity :

    • The carbonitrile group (in the target compound) acts as a weak hydrogen-bond acceptor, whereas carboxamide derivatives (e.g., ) form stronger hydrogen bonds, influencing solubility and crystal packing .

Crystallographic and Computational Insights

  • Crystal Structure Refinement :
    The target compound and its analogs are typically characterized using SHELXL for small-molecule refinement . For instance, the bromine atom in the thiophene ring generates strong diffraction signals, aiding in precise electron density mapping.
  • Hydrogen-Bonding Patterns: Graph-set analysis (as per Etter’s rules ) reveals that the target compound forms C–H···N interactions between the carbonitrile and amino groups, while analogs with carboxamide groups exhibit N–H···O networks, stabilizing their crystal lattices.

Preparation Methods

Reaction Design and Mechanism

A breakthrough in hexahydroquinoline synthesis involves a one-pot MCR catalyzed by the ionic liquid (IL) [H2-DABCO][HSO4]2[ \text{H}_2\text{-DABCO} ][ \text{HSO}_4 ]_2 under ambient conditions. This method combines:

  • 1,3-Dicarbonyl compounds (e.g., dimedone)

  • Malononitrile

  • Ammonium acetate

  • Aldehydes (e.g., 4-chlorobenzaldehyde)

The IL acts as a dual acid-base catalyst, facilitating Knoevenagel condensation, Michael addition, and cyclization in a single step. The 5-bromothiophen-2-yl group is introduced via pre-functionalized aldehydes or post-synthetic modifications, though exact substrate configurations remain proprietary.

Optimization of Conditions

Key parameters for maximizing yield (98%) and minimizing reaction time (5–15 min) include:

ParameterOptimal ValueEffect on Yield
Catalyst loading30 mg98%
SolventEthanol98%
TemperatureRoom temperature98%
Substitution patternElectron-withdrawing76–100%

Ethanol enhances solubility and stabilizes intermediates, while higher catalyst loadings (>30 mg) show diminishing returns.

Substrate Scope and Limitations

The protocol tolerates diverse aldehydes, including electron-deficient (e.g., 4-nitrobenzaldehyde) and heteroaromatic (e.g., furfural) variants. However, sterically hindered aldehydes (e.g., 2,6-dichlorobenzaldehyde) reduce yields to 76%.

Stepwise Cyclization Approaches

Condensation-Cyclization Sequence

Traditional methods involve sequential steps:

  • Knoevenagel Condensation : Reacting dimedone with 4-chlorobenzaldehyde in acetic acid yields a chalcone intermediate.

  • Michael Addition : Malononitrile and ammonium acetate introduce the amino and nitrile groups.

  • Cyclization : Acidic (e.g., H2SO4\text{H}_2\text{SO}_4) or basic (e.g., NaOEt\text{NaOEt}) conditions promote ring closure.

This method requires harsh conditions (reflux, 6–12 h) and affords lower yields (40–60%) compared to IL-catalyzed MCRs.

Post-Synthetic Functionalization

The 5-bromothiophen-2-yl moiety is introduced via:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling of brominated intermediates with thiopheneboronic acids.

  • Nucleophilic Aromatic Substitution : Reacting halogenated precursors with thiophenol derivatives under basic conditions.

These steps add complexity, requiring inert atmospheres and costly catalysts, but enable precise regiocontrol.

Comparative Analysis of Methods

MethodCatalystTimeYieldAdvantagesLimitations
IL-catalyzed MCR[H2-DABCO][HSO4]2[ \text{H}_2\text{-DABCO} ][ \text{HSO}_4 ]_25–15 min98%Ambient conditions, recyclable catalystLimited substrate scope for bulky groups
Stepwise cyclizationH2SO4\text{H}_2\text{SO}_46–12 h40–60%Well-established protocolLow yield, harsh conditions
Post-synthetic modificationPd(PPh3_3)4_424 h50–70%Regioselective functionalizationHigh cost, technical complexity

Industrial Scalability and Green Metrics

The IL-catalyzed method excels in sustainability, with an E-factor of 0.8 (vs. 5.2 for stepwise methods). Gram-scale syntheses (10–50 g) validate industrial viability, though catalyst recovery requires aqueous workup .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically employs multi-component reactions (MCRs), such as modified Hantzsch dihydropyridine syntheses. Key steps include:

  • Condensation of 5-bromothiophene-2-carbaldehyde with 4-chloroaniline and active methylene precursors (e.g., malononitrile or cyanoacetamide).
  • Cyclization under acidic or catalytic conditions (e.g., acetic acid or p-toluenesulfonic acid) to form the hexahydroquinoline core .
  • Optimization via microwave-assisted synthesis or reflux in ethanol/toluene mixtures to improve yields (70–85%) .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm for bromothiophene and chlorophenyl groups) .
  • X-ray Crystallography : Resolves conformational details (e.g., chair conformation of the hexahydroquinoline ring and dihedral angles between substituents) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 485.05) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial Testing : Disk diffusion assays against E. coli and S. aureus to assess inhibition zones .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50_{50} values .

Advanced Questions

Q. How do substituents like 5-bromothiophen-2-yl and 4-chlorophenyl influence bioactivity?

  • The 5-bromothiophen-2-yl group enhances lipophilicity and π-stacking interactions with biological targets, improving binding affinity .
  • The 4-chlorophenyl moiety contributes to electron-withdrawing effects, stabilizing charge-transfer complexes in enzyme active sites .
  • Structural Analysis : Comparative studies show bromine’s van der Waals radius (1.85 Å) creates steric hindrance, modulating selectivity .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Comparative Crystallography : Cross-validate NMR assignments with X-ray-derived bond lengths and angles (e.g., C-Br bond ~1.89 Å in bromothiophene) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict 1^1H NMR shifts and optimize geometry, reducing misinterpretation .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bromothiophene efficiently (yield >80%) .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance cyclization kinetics .
  • Temperature Control : Stepwise heating (60°C → 120°C) prevents side reactions in multi-step syntheses .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate logP (≈3.2) and bioavailability scores (>0.55), indicating moderate solubility and membrane permeability .
  • Molecular Docking : AutoDock Vina simulates binding to COX-2 or EGFR kinases, highlighting hydrogen bonds with the amino and carbonyl groups .

Methodological Notes

  • Data Contradictions : Discrepancies in melting points or spectral peaks should be addressed via purity checks (HPLC ≥95%) and repeating syntheses under inert atmospheres .
  • Advanced Characterization : Use single-crystal X-ray diffraction to resolve stereochemical ambiguities in the hexahydroquinoline ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.